molecular formula C16H15NO5 B2630664 Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate CAS No. 478246-34-3

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate

Cat. No.: B2630664
CAS No.: 478246-34-3
M. Wt: 301.298
InChI Key: UYYUUMQLWJRBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a methyl ester group, and a dimethylphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) solution.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Reduction: 4-(2,4-dimethylphenoxy)-3-aminobenzoate.

    Substitution: 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid.

    Oxidation: 4-(2,4-dicarboxyphenoxy)-3-nitrobenzoate.

Scientific Research Applications

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate depends on the specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The nitro group can also participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dimethylphenoxy)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(2,4-dimethylphenoxy)-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a dimethylphenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10-4-6-14(11(2)8-10)22-15-7-5-12(16(18)21-3)9-13(15)17(19)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYUUMQLWJRBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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